1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to a triazole ring. The molecular formula of this compound is C7H9N3O2, and it has a molecular weight of 167.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient pathway for the synthesis of 1,5-disubstituted 1,2,3-triazoles . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives, which proceeds smoothly with nearly quantitative yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: This compound shares a similar triazole ring structure but lacks the cyclopropyl and methyl groups.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substituents and functional groups.
Uniqueness: 1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of cyclopropyl, methyl, and carboxylic acid groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a heterocyclic compound belonging to the triazole family. Its unique structure features a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to a triazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C₇H₉N₃O₂
- Molecular Weight: 167.17 g/mol
- IUPAC Name: 1-cyclopropyl-5-methyltriazole-4-carboxylic acid
- CAS Number: 1785611-15-5
Biological Activity Overview
Research indicates that CPTCA exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug development.
Anticancer Activity
CPTCA has been studied for its anticancer properties, particularly against various cancer cell lines. Notably, several studies have evaluated its effectiveness in inhibiting tumor growth.
Case Studies and Findings
- Antitumor Screening : A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of various 1,2,3-triazoles, including CPTCA. Preliminary results indicated moderate activity against melanoma and breast cancer cell lines. The compound showed selective growth inhibition in specific cancer types, suggesting its potential as a therapeutic agent .
- Mechanism of Action : The mechanism by which CPTCA exerts its effects involves interaction with molecular targets associated with cancer cell proliferation and survival pathways. Studies indicate that it may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of signaling pathways .
- Comparative Analysis : In comparative studies with other triazole derivatives, CPTCA demonstrated unique properties due to its specific substituents. The presence of the cyclopropyl group significantly influenced its biological activity compared to similar compounds .
Antimicrobial Activity
CPTCA has also shown promise in antimicrobial applications. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics.
Key Findings
- Inhibition Studies : CPTCA was tested against several pathogenic bacteria and exhibited significant antibacterial activity, suggesting its utility in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of CPTCA can be attributed to its unique structural features. The cyclopropyl and methyl groups enhance its interaction with biological targets, contributing to its efficacy.
Compound | Structural Features | Biological Activity |
---|---|---|
CPTCA | Cyclopropyl & Methyl | Moderate anticancer & antimicrobial |
1-Cyclopropyl-1H-1,2,3-triazole | Similar triazole structure | Varies based on substituents |
5-Methyl-1H-1,2,3-triazole | Lacks cyclopropyl group | Different activity profile |
Future Directions
The promising biological activities of CPTCA warrant further research to explore its full therapeutic potential. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of CPTCA in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeting specific tissues.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-cyclopropyl-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(7(11)12)8-9-10(4)5-2-3-5/h5H,2-3H2,1H3,(H,11,12) |
InChI Key |
DWZBOOLFJQWLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2CC2)C(=O)O |
Origin of Product |
United States |
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